molecular formula C34H23NO B13688085 N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine

Cat. No.: B13688085
M. Wt: 461.6 g/mol
InChI Key: SNTBZZDEXWCJCT-UHFFFAOYSA-N
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Description

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine is a complex organic compound with a unique structure that includes a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system, which is facilitated by its unique molecular structure. The molecular targets and pathways involved include interactions with other components in electronic devices, such as electron transport layers and emissive layers in OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine is unique due to its combination of the dibenzofuran and naphthalen-1-amine moieties, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

Molecular Formula

C34H23NO

Molecular Weight

461.6 g/mol

IUPAC Name

N-[3-(6-phenyldibenzofuran-4-yl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H

InChI Key

SNTBZZDEXWCJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)NC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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